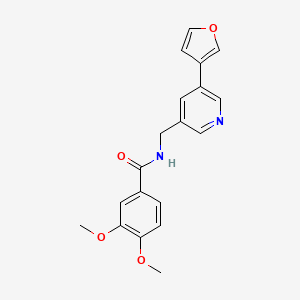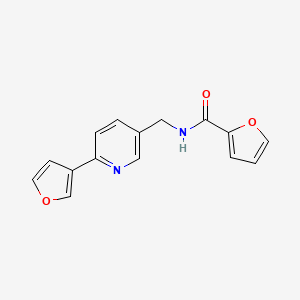
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their chemical structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used up) or a product (formed) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación
Antitumor Applications
One area of application for compounds related to N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is in the development of antitumor agents. For example, a study on substituted phenazine-1-carboxamides, which share a thematic structural motif with the compound , highlights the synthesis and evaluation of these entities against various cancer cell lines. The study demonstrates that the cytotoxicity of these compounds correlates with the electron-withdrawing power of the substituent group, indicating their potential as DNA-intercalating agents for antitumor drug development (Rewcastle, Denny, & Baguley, 1987).
Antimicrobial Applications
Compounds within the same chemical family have also been explored for their antimicrobial properties. Research into new 1,2,4-triazol-3-one derivatives, for example, has shown that these compounds possess significant antimicrobial activity, suggesting potential for the treatment of bacterial infections. The study involved the synthesis of various derivatives and their evaluation against different microorganisms, pointing towards the versatility of these compounds in combating microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Kinase Inhibition for Cancer Therapy
Furthermore, the compound's relatives have been identified as selective and efficacious inhibitors of the Met kinase superfamily, a critical target in cancer therapy. The study identifying N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a potent Met kinase inhibitor demonstrates the compound's capacity to achieve complete tumor stasis in certain cancer models following oral administration. This research underscores the importance of structural moieties similar to those found in N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide for developing new cancer therapies (Schroeder et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-14-9-7-8-12-16(14)21-20(25)19-17(26-2)13-18(24)23(22-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJSPKHJDXTLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)


![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)
![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)


![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

